molecular formula C12H13N3OS2 B14931607 N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B14931607
M. Wt: 279.4 g/mol
InChI Key: KPWAAKUFFVTDGZ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core linked via a sulfanyl group to an acetamide scaffold. The 2-methylphenyl group at the acetamide’s nitrogen and the 5-methyl substitution on the thiadiazole ring contribute to its unique physicochemical and biological properties. This compound is structurally analogous to several pharmacologically active thiadiazole derivatives, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)13-11(16)7-17-12-15-14-9(2)18-12/h3-6H,7H2,1-2H3,(H,13,16)

InChI Key

KPWAAKUFFVTDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-methylphenylamine with 2-chloroacetic acid to form an intermediate, which is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating various diseases.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Benzyl and sulfamoylphenyl derivatives (e.g., compound 4c ) show higher synthetic yields (82%) compared to simpler analogs, likely due to stabilized intermediates during nucleophilic substitution.
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points than those with electron-donating groups, correlating with increased crystallinity.
  • Biological Relevance : Sulfamoylphenyl-substituted analogs demonstrate enzyme-inhibitory activity, suggesting that the target compound’s 2-methylphenyl group may modulate selectivity for specific biological targets .
Functional Group Impact on Bioactivity
  • Sulfanyl Linker : The sulfanyl group (-S-) enables conjugation with heterocyclic systems, as seen in neuroprotective benzo[d]oxazole hybrids (e.g., 5l in ), though the target compound lacks the benzo[d]oxazole moiety.
Spectral and Crystallographic Comparisons
  • FTIR/NMR : The target compound’s acetamide carbonyl (C=O) stretch is expected near 1650–1670 cm⁻¹, consistent with analogs like 4m (1651 cm⁻¹ ). ¹H-NMR would show aromatic protons for the 2-methylphenyl group (δ 6.8–7.4 ppm) and a singlet for the thiadiazole’s methyl group (δ 2.5–2.7 ppm) .
  • Crystallography : While the target compound’s crystal structure is unreported, related compounds (e.g., ) adopt planar conformations, with hydrogen bonding between the acetamide NH and thiadiazole sulfur enhancing stability.

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